Benzene, 1,1',1''-methylidynetris[4-isocyanato-
Overview
Description
Synthesis Analysis
The synthesis of related benzene derivatives often involves intricate chemical reactions. For instance, the synthesis of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene showcases the complexity involved in creating benzene-based compounds, utilizing single-crystal X-ray diffraction for structure determination (Yan, 2004).
Molecular Structure Analysis
The molecular structure of benzene derivatives is a key area of study, as illustrated by the investigation of the structure and stability of m-benzyne and its derivatives through density functional theory (DFT) and high-level ab initio calculations, highlighting the importance of molecular structure analysis in understanding these compounds (Kraka et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving benzene and its derivatives, such as benzyne, are extensively studied. The reactions of benzyne with substituted benzenes, leading to Diels-Alder adducts and providing insights into the relative reactivities and substituent effects, are examples of the chemical versatility of benzene derivatives (Tabushi et al., 1977).
Physical Properties Analysis
The physical properties of benzene derivatives, such as solubility, thermal stability, and behavior, are crucial for their practical applications. The preparation and properties of novel polyimides derived from N,N‐bis(isocyanatoalkyl)‐1,2,4,5‐benzenetetracarboxylic‐1,2:4,5‐diimides highlight the significance of studying these properties to enhance material performance (Yeganeh & Barikani, 2000).
Chemical Properties Analysis
Understanding the chemical properties of benzene derivatives is essential for exploring their potential uses. Studies on the preparation, structural characterization, and molecular orbitals of compounds like 4,5-dicyano-3,6-diethylbenzo-1,2-diselenete demonstrate the depth of chemical property analysis required for these complex molecules (Kimura et al., 2014).
Scientific Research Applications
Hybrid Organic/Inorganic Benzene Derivatives
A study explores the synthesis and characterization of a hybrid organic/inorganic benzene derivative, bridging the gap between traditional benzene chemistry and borazine-based research. This work highlights the creation of novel compounds with potential applications in materials science and hydrogen storage technologies (Marwitz et al., 2009).
Green Chemistry in Isocyanate Synthesis
Research on the optimization of 1,3-Bis(isocyanatomethyl)benzene synthesis without the use of phosgene represents a move towards safer, environmentally-friendly chemical processes. This compound has applications in optical polymer composites and other industries (Jianxun et al., 2018).
Innovative Fluorophores
The development of novel benzene-based green fluorophores showcases the potential for high-efficiency, stable luminescent materials. These compounds, with their unique push-pull systems and hydrogen bonding, are promising for imaging applications and displays (Beppu et al., 2015).
Aryne Chemistry for Multifunctionalization
Aryne chemistry, including the use of benzdiyne and benztriyne equivalents, opens up avenues for the synthesis of complex organic structures. These methodologies allow for the functionalization of benzene rings, contributing to the field of synthetic organic chemistry and facilitating the creation of polycyclic aromatic frameworks (Shi et al., 2017).
High-Performance Polymers from Fatty Acids
Research into polyurethane networks derived from fatty-acid-based aromatic triols underscores the potential of biobased materials for advanced applications. These polymers exhibit promising properties for use in various industries, highlighting the role of green chemistry in material science (Lligadas et al., 2007).
properties
IUPAC Name |
1-[bis(4-isocyanatophenyl)methyl]-4-isocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O3/c26-13-23-19-7-1-16(2-8-19)22(17-3-9-20(10-4-17)24-14-27)18-5-11-21(12-6-18)25-15-28/h1-12,22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIKIBFTASQKMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062401 | |
Record name | Benzene, 1,1',1''-methylidynetris[4-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1,1',1''-methylidynetris[4-isocyanato- | |
CAS RN |
2422-91-5 | |
Record name | 4,4′,4′′-Triphenylmethane triisocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2422-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,1',1''-methylidynetris(4-isocyanato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002422915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1',1''-methylidynetris[4-isocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,1',1''-methylidynetris[4-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylidynetri-p-phenylene triisocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.593 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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